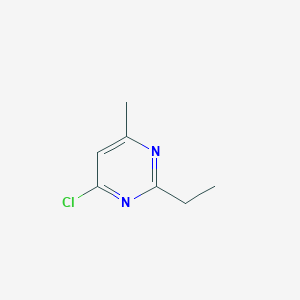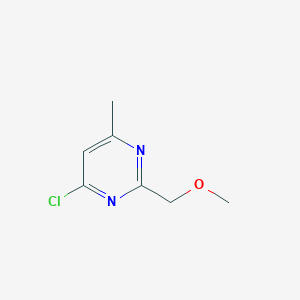
1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloro-methylphenyl group and a carbaldehyde group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred from related compounds that it may involve interactions with its targets leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes like urease, which plays a crucial role in nitrogen metabolism .
Biochemical Analysis
Biochemical Properties
1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of urease, an amidohydrolase enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound interacts with various proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In certain cell lines, the compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the inhibition of urease activity by the compound can result in reduced levels of ammonia, which in turn affects cellular pH and metabolic processes. Additionally, the compound’s interaction with signaling proteins can influence cell proliferation, differentiation, and apoptosis, highlighting its potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding is facilitated by the presence of the chloro-methylphenyl group, which interacts with specific amino acid residues in the enzyme’s active site. Furthermore, the compound’s interaction with signaling proteins can lead to the activation or inhibition of downstream pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interactions with other compounds . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of urease activity and persistent changes in cellular metabolism and gene expression. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These adverse effects are dose-dependent and highlight the need for careful dosage optimization in experimental studies. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of urease activity affects the urea cycle, leading to altered levels of ammonia and other metabolites. Additionally, the compound can influence the activity of enzymes involved in cellular signaling and energy metabolism, further modulating metabolic pathways. These interactions underscore the compound’s potential as a tool for studying metabolic regulation and enzyme function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, the compound can localize to specific compartments or organelles, where it interacts with target biomolecules. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, the presence of specific functional groups on the compound can facilitate its localization to the nucleus, mitochondria, or endoplasmic reticulum This subcellular targeting allows the compound to interact with specific biomolecules and exert its effects on cellular processes
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:
1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, resulting in different reactivity and applications.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde:
1-(3-Chloro-2-methylphenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but without the dimethyl substitution, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAARVPDOFYSWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387659 | |
| Record name | 1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710296-43-8 | |
| Record name | 1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024491.png)











